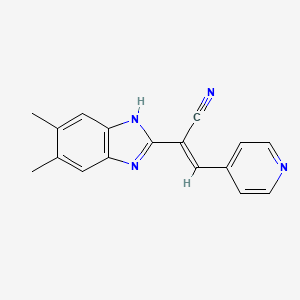![molecular formula C22H17N3O2 B5488331 3-(4-methoxyphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5488331.png)
3-(4-methoxyphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxyphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone, also known as MPVQ, is a synthetic compound that belongs to the class of quinazolinone derivatives. MPVQ has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research.
作用机制
The exact mechanism of action of 3-(4-methoxyphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone is not fully understood. However, studies have shown that this compound exerts its effects by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound exhibits antioxidant activity by reducing oxidative stress and inflammation in the body. Additionally, this compound has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the major advantages of using 3-(4-methoxyphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone in lab experiments is its potent anticancer activity. This compound has been shown to exhibit anticancer activity against various cancer cell lines at low concentrations. Additionally, this compound is relatively easy to synthesize, making it readily available for use in lab experiments.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound exhibits cytotoxic effects against normal cells at high concentrations. Therefore, caution should be exercised when using this compound in lab experiments.
未来方向
There are several future directions for research on 3-(4-methoxyphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone. One of the most significant areas of research is its potential use as an anticancer agent. Further studies are needed to elucidate the exact mechanism of action of this compound and to determine its efficacy in vivo.
Another area of research where this compound has shown potential is in the treatment of neurodegenerative diseases. Further studies are needed to determine the neuroprotective effects of this compound in vivo and to evaluate its potential use as a therapeutic agent for neurodegenerative diseases.
Lastly, studies are needed to evaluate the potential use of this compound as an antidiabetic agent. Further studies are needed to determine the hypoglycemic effects of this compound in vivo and to evaluate its potential use as a therapeutic agent for diabetes.
Conclusion
In conclusion, this compound is a synthetic compound that exhibits potent anticancer activity and potential applications in various fields of research, including neurodegenerative diseases and diabetes. The synthesis of this compound is relatively easy, and it has been extensively studied for its potential therapeutic applications. Further studies are needed to elucidate the exact mechanism of action of this compound and to evaluate its potential use as a therapeutic agent in vivo.
合成方法
The synthesis of 3-(4-methoxyphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone involves the reaction between 4-methoxybenzaldehyde and 2-acetylpyridine in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with anthranilic acid in the presence of phosphorous oxychloride to yield this compound. The overall synthesis process of this compound is depicted in Figure 1.
科学研究应用
3-(4-methoxyphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in various fields of research. One of the most significant areas of research is its potential use as an anticancer agent. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The anticancer activity of this compound is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Another area of research where this compound has shown potential is in the treatment of neurodegenerative diseases. Studies have shown that this compound exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has also been studied for its potential use as an antidiabetic agent, as it exhibits hypoglycemic effects by increasing insulin secretion.
属性
IUPAC Name |
3-(4-methoxyphenyl)-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-27-18-11-9-17(10-12-18)25-21(13-8-16-5-4-14-23-15-16)24-20-7-3-2-6-19(20)22(25)26/h2-15H,1H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQIQASXNCFTRL-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}alanine](/img/structure/B5488252.png)
![N-[1-(1-cyclohexen-1-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5488259.png)
![4-{4-[(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5488264.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-phenyl-N-propyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5488266.png)
![{2-[3-(3-pyridinyl)-1-azetidinyl]-1,3-thiazol-4-yl}methanol](/img/structure/B5488268.png)

![N-{(1S)-3-(methylthio)-1-[(2-phenyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]propyl}acetamide](/img/structure/B5488283.png)

![N-[2-(2-furoylamino)-3-(2-furyl)acryloyl]leucine](/img/structure/B5488298.png)
![8-chloro-4-[(2-ethyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-2-methylquinoline](/img/structure/B5488301.png)
![3-(butylthio)-6-(4,5-dibromo-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5488316.png)

![N-(1,3-benzothiazol-2-ylmethyl)-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5488329.png)

